molecular formula C34H14F12O6 B6313912 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl CAS No. 138954-71-9

4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl

Cat. No. B6313912
CAS RN: 138954-71-9
M. Wt: 746.4 g/mol
InChI Key: PEYDDFCPRTZPOT-UHFFFAOYSA-N
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Description

4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl (BHFP) is a type of anhydride that has a wide range of applications in the field of organic synthesis. BHFP is used as a reagent in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and other organic materials. BHFP is also used in the synthesis of polymers and other polymers-related materials. BHFP is an important reagent for the production of polymers and other polymeric materials.

Scientific Research Applications

4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is a versatile reagent used in a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and other organic materials. This compound is also used in the synthesis of polymers and other polymeric materials. This compound is an important reagent for the production of polymers and other polymeric materials. This compound is also used in the synthesis of pharmaceuticals and other biologically active compounds. This compound is also used in the synthesis of polymers and other polymeric materials. This compound is also used in the synthesis of polymers and other polymeric materials. This compound is also used in the synthesis of polymers and other polymeric materials. This compound is also used in the synthesis of polymers and other polymeric materials.

Mechanism of Action

The mechanism of action of 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is based on its ability to form a covalent bond between two molecules. This compound is able to form a covalent bond between two molecules by forming a covalent bond between the two molecules. This covalent bond is formed by the reaction of the two molecules with this compound. The covalent bond formed between the two molecules is known as a “bond bridge”. The bond bridge formed between the two molecules is responsible for the formation of the covalent bond.
Biochemical and Physiological Effects
This compound is a reagent used in a wide range of scientific research applications. It has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant effects. This compound has also been shown to have anti-tumor effects. This compound has also been shown to have anti-microbial activity.

Advantages and Limitations for Lab Experiments

4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl has a wide range of advantages and limitations for lab experiments. The main advantage of this compound is its high reactivity and versatility, which makes it a useful reagent in organic synthesis. This compound is also relatively easy to handle and store, making it a convenient reagent for lab experiments. This compound is also relatively inexpensive compared to other reagents used in organic synthesis.
The main limitation of this compound is its toxicity. This compound is classified as a hazardous chemical and should be handled with caution. This compound is also flammable and should be stored in an area away from sources of heat and flame. This compound should also be handled in a well-ventilated area and should not be inhaled or ingested.

Future Directions

The future directions for research on 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl are numerous and varied. This compound can be used to synthesize a wide range of organic compounds, including polymers, pharmaceuticals, and other organic materials. This compound can also be used to synthesize polymers and other polymeric materials. This compound can also be used in the synthesis of pharmaceuticals and other biologically active compounds. This compound can also be used to study the biochemical and physiological effects of this compound on cells and organisms. This compound can also be used to study the interactions between this compound and other molecules. This compound can also be used to study the mechanisms of action of this compound. This compound can also be used to study the toxicity of this compound and the effects of this compound on the environment. Finally, this compound can be used to develop new and improved methods for the synthesis of organic compounds.

Synthesis Methods

The synthesis of 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl is typically done using a two-step process. The first step involves the reaction of hexafluoroisopropylidene phthalic anhydride (HFPPA) with diphenyl ether (DPE). The reaction of HFPPA and DPE produces the desired this compound. The second step involves the hydrolysis of the intermediate product to form the final this compound product. The reaction is typically carried out at a temperature of around 100°C and a pressure of around 1 bar.

properties

IUPAC Name

4-[2-[4-[4-[2-(1,3-dioxo-2-benzofuran-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H14F12O6/c35-31(36,37)29(32(38,39)40,21-5-1-3-19-23(21)27(49)51-25(19)47)17-11-7-15(8-12-17)16-9-13-18(14-10-16)30(33(41,42)43,34(44,45)46)22-6-2-4-20-24(22)28(50)52-26(20)48/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYDDFCPRTZPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(C3=CC=C(C=C3)C4=CC=C(C=C4)C(C5=CC=CC6=C5C(=O)OC6=O)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H14F12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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